Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with substituents that modulate electronic, steric, and solubility properties. Key structural features include:
- Propyl ester group at position 3, influencing lipophilicity and metabolic stability.
- 4-Chlorophenyl substituent at position 7, contributing electron-withdrawing effects and enhancing hydrophobic interactions.
- Methyl group at position 2, adding steric bulk and stabilizing the puckered conformation of the hexahydroquinoline ring .
Its structural complexity allows for diverse applications in medicinal chemistry and materials science, particularly in targeting receptors or enzymes where electronic and steric factors are critical.
Properties
IUPAC Name |
propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O3/c1-5-14-34-28(33)25-17(2)30-23-15-20(18-6-10-21(29)11-7-18)16-24(32)27(23)26(25)19-8-12-22(13-9-19)31(3)4/h6-13,20,26,30H,5,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDZIEPLPHDLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386442 | |
| Record name | ST50722508 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-71-8 | |
| Record name | ST50722508 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-(dimethylamino)phenyl groups through nucleophilic aromatic substitution.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and dimethylamino groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antibacterial and antifungal activities. The mechanism of action typically involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. The specific substitutions on the quinoline core can influence the compound's ability to induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may have selective toxicity towards certain cancer types, making it a candidate for further investigation in oncology.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter levels or protect against oxidative stress may be beneficial in conditions such as Alzheimer's disease.
Organic Semiconductor Applications
The structural properties of this compound allow it to be investigated as a potential organic semiconductor material. Its ability to form π-stacking interactions could enhance charge transport properties in organic electronic devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in the low micromolar range. |
| Study B | Anticancer Activity | Showed selective induction of apoptosis in breast cancer cells while sparing normal cells; IC50 values indicated high potency. |
| Study C | Neuroprotection | In vitro studies indicated reduced neuronal cell death in models of oxidative stress; potential mechanism involves modulation of glutamate receptors. |
| Study D | Organic Electronics | Initial tests showed promising charge mobility characteristics when incorporated into thin-film transistors. |
Mechanism of Action
The mechanism of action of Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary depending on the biological activity being studied.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. -Withdrawing Groups: The target compound’s 4-(dimethylamino)phenyl group donates electrons via resonance, contrasting with the 4-fluorophenyl (electron-withdrawing, inductive effect) in and 3-hydroxyphenyl (pH-dependent resonance/inductive effects) in . This impacts charge distribution on the quinoline core, influencing reactivity and binding affinity . The 4-chlorophenyl group at position 7 synergizes with the dimethylamino group, creating a polarized electronic environment that may enhance interactions with hydrophobic pockets in biological targets.
Steric Influence :
- The propyl ester in the target compound offers moderate steric bulk compared to ethyl (smaller, higher solubility) and cyclohexyl (bulkier, reduced solubility) esters .
- The methyl group at position 2 in the target compound and analogues like stabilizes the puckered ring conformation, critical for maintaining structural integrity during molecular interactions .
Hydrogen Bonding and Solubility
- The 3-hydroxyphenyl substituent in facilitates strong hydrogen bonds with water or biological targets, increasing aqueous solubility. In contrast, the dimethylamino group in the target compound participates in weaker dipole-dipole interactions, reducing solubility but enhancing membrane permeability .
- Fluorine in increases hydrophobicity and metabolic stability, while methoxy/hydroxy groups in introduce polarity but may reduce bioavailability due to hydrogen bonding with extracellular matrices.
Crystallographic and Conformational Analysis
- Studies using SHELX software (e.g., ) have resolved crystal structures of related compounds, revealing that substituents like 4-chlorophenyl and dimethylamino groups influence packing efficiency. For example, bulky esters (e.g., cyclohexyl in ) disrupt close-packing, leading to lower melting points compared to ethyl or propyl esters.
- Ring puckering in the hexahydroquinoline core is modulated by substituents at positions 2 and 7, as described by Cremer and Pople’s coordinates . The target compound’s methyl group at position 2 likely stabilizes a chair-like conformation, optimizing interactions in chiral environments.
Biological Activity
Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer and anti-inflammatory properties. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C28H31ClN2O3
- Molecular Weight : 474.01 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The quinoline core structure is known for its ability to interact with enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Binding : It may also bind to receptors that modulate cellular signaling pathways.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promising results in various in vitro studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 22.54 | |
| A549 (lung cancer) | 5.97 | |
| HepG2 (liver cancer) | 23.31 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties. In studies involving inflammatory models, quinoline derivatives have been shown to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines compared to standard chemotherapeutic agents like doxorubicin.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities for the target enzymes involved in cancer metabolism and inflammation pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Chloroquine | Antimalarial | 0.1 | |
| Quinidine | Antiarrhythmic | 0.5 | |
| Doxorubicin | Anticancer | 0.05 |
This comparison highlights the varying potencies of similar compounds and positions our compound as a potential candidate for further development in anticancer therapy.
Q & A
Q. What are the key synthetic routes for synthesizing this hexahydroquinoline derivative?
The synthesis typically involves a multi-step approach:
- Condensation : Reacting 4-chlorobenzaldehyde with a dimethylamino-substituted aniline to form an imine intermediate .
- Cyclization : Acid-catalyzed cyclization with a cyclohexanone derivative to form the hexahydroquinoline core .
- Esterification : Introducing the propyl ester group via reaction with propyl chloroformate or transesterification .
- Monitoring : Use TLC or HPLC to track reaction progress and ensure purity (>95% by NMR) .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Determines the boat conformation of the 1,4-dihydropyridine ring and pseudo-axial orientation of substituents .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N–H bonds at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (toluene, ethanol), and temperatures (80–120°C) to identify optimal parameters .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation times) .
- Structural analogs : Compare activity with derivatives (e.g., ethyl or methyl ester variants) to isolate substituent effects .
- Computational modeling : Perform molecular docking to predict interactions with targets like DNA topoisomerases or kinases .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
- Molecular dynamics simulations : Analyze binding stability and conformational changes in enzyme-ligand complexes .
- Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., NF-κB or MAPK) .
Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?
- Functional group modification : Introduce substituents via nucleophilic substitution (e.g., replacing Cl with –OH or –OCH₃) .
- Ester variation : Synthesize ethyl, methyl, or benzyl esters to assess hydrophobicity effects .
- Characterization : Confirm structures via HRMS and 2D NMR (COSY, HSQC) .
Q. What pharmacokinetic studies are recommended for preclinical evaluation?
- ADME profiling : Use HPLC-MS to quantify absorption (Caco-2 cell models), plasma protein binding, and metabolic stability (human liver microsomes) .
- Toxicokinetics : Monitor half-life (t₁/₂) and clearance in rodent models .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- Analytical monitoring : Use DSC for melting point shifts and TGA for decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
